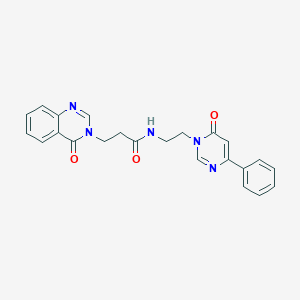

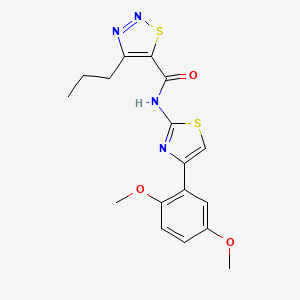

![molecular formula C14H8Cl2N2S2 B2694807 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-47-2](/img/structure/B2694807.png)

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (4CPST) is a thiadiazole derivative that has been studied for its potential applications in the areas of synthetic chemistry and biological research. 4CPST has been investigated for its potential use as an inhibitor of enzymes and its ability to interact with DNA and other biomolecules. It has also been studied for its potential use in the synthesis of other compounds, as well as its potential to act as a catalyst in chemical reactions.

科学的研究の応用

Antiviral and Antimicrobial Activities

Research into thiadiazole derivatives, including compounds structurally related to 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, highlights their significant potential in the development of antiviral and antimicrobial agents. For instance, Zhuo Chen et al. (2010) synthesized a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding that some exhibited anti-tobacco mosaic virus activity, pointing to their antiviral capabilities Chen et al., 2010. Additionally, compounds derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been evaluated for antimicrobial activity against various bacterial and fungal strains, demonstrating moderate activity and potential for drug development Sah et al., 2014.

Corrosion Inhibition

The exploration of 1,3,4-thiadiazole derivatives as corrosion inhibitors for metals in acidic environments further illustrates their versatile applications in scientific research. A study by Bentiss et al. (2007) on the corrosion behavior of mild steel in 1 M HCl solution identified that certain 2,5-disubstituted 1,3,4-thiadiazoles, including those with 4-chlorophenyl groups, can effectively inhibit corrosion, highlighting their importance in materials science and engineering Bentiss et al., 2007.

Antidepressant and Anxiolytic Effects

Investigations into the central nervous system (CNS) activity of thiadiazole derivatives have also been conducted, with some studies revealing promising antidepressant and anxiolytic effects. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, demonstrating that these compounds have comparable efficiency to reference drugs like Imipramine and Diazepam in treating depression and anxiety Clerici et al., 2001.

Antitubercular Activity

The development of antitubercular agents has also benefited from research into thiadiazole compounds. Karabanovich et al. (2016) discovered a new class of 5-substituted-2-[(3,5-dinitrobenzyl)sulfanyl]-1,3,4-oxadiazoles and 1,3,4-thiadiazoles with outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, showcasing their potential as antitubercular drugs Karabanovich et al., 2016.

特性

IUPAC Name |

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXZCLOTBWCIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,5-dimethylmorpholine-4-carboxylate](/img/structure/B2694728.png)

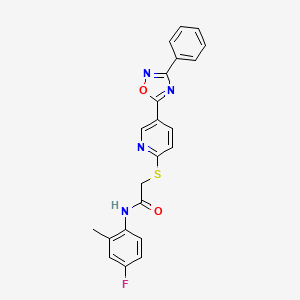

![8-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2694729.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}propanamide](/img/structure/B2694731.png)

![6-benzyl-2-((3-bromobenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2694735.png)

![3-benzyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2694739.png)

![3,4-dimethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2694744.png)

![N-[1-[(3-Methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]prop-2-enamide](/img/structure/B2694746.png)